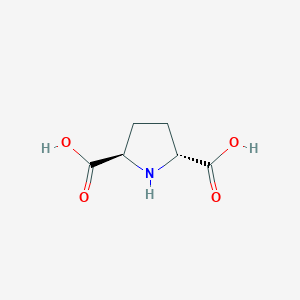
4-Fluoro-3-iodoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-iodoanisole is a chemical compound with the IUPAC name 1-fluoro-2-iodo-4-methoxybenzene . It has a molecular weight of 252.03 and is a liquid at room temperature . .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-iodoanisole is 1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) groups attached.Physical And Chemical Properties Analysis
4-Fluoro-3-iodoanisole is a liquid at room temperature . It has a molecular weight of 252.03 .Applications De Recherche Scientifique
Biomolecule Immobilization
4-Fluoro-3-iodoanisole: is utilized in the immobilization of biomolecules onto polymer surfaces. This process is crucial for various biochemical assays and chemical syntheses. The compound acts as a photolinker that produces a chemical linkage upon photo-irradiation, enabling the stable attachment of biomolecules such as antibodies, enzymes, and other proteins to surfaces .
Bioconjugation
The compound’s reactive nature makes it suitable for bioconjugation, a technique used to form a covalent bond between two molecules. This is particularly important for modifying molecules like proteins, peptides, nucleic acids, and drugs for various applications, including therapeutic targeting and diagnostic assays .
Surface Engineering
In materials chemistry, 4-Fluoro-3-iodoanisole can be applied to the functionalization of polymer surfaces. This application is essential for creating surfaces with specific properties, such as increased biocompatibility or enhanced sensor functionality .
Diagnostic Applications
Due to its ability to conjugate with biomolecules without the need for additional catalysts or reagents, 4-Fluoro-3-iodoanisole is valuable in the development of rapid diagnostic tools. It can be used to attach biomarkers to diagnostic strips or other platforms used in the detection of diseases .
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-2-iodo-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAOSHLRHPIXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-iodo-4-methoxybenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)



![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)






